(5-Methoxy-2-phenylbenzofuran-3-yl)(morpholino)methanone (5-Methoxy-2-phenylbenzofuran-3-yl)(morpholino)methanone
Brand Name: Vulcanchem
CAS No.: 300556-76-7
VCID: VC7256375
InChI: InChI=1S/C20H19NO4/c1-23-15-7-8-17-16(13-15)18(20(22)21-9-11-24-12-10-21)19(25-17)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3
SMILES: COC1=CC2=C(C=C1)OC(=C2C(=O)N3CCOCC3)C4=CC=CC=C4
Molecular Formula: C20H19NO4
Molecular Weight: 337.375

(5-Methoxy-2-phenylbenzofuran-3-yl)(morpholino)methanone

CAS No.: 300556-76-7

Cat. No.: VC7256375

Molecular Formula: C20H19NO4

Molecular Weight: 337.375

* For research use only. Not for human or veterinary use.

(5-Methoxy-2-phenylbenzofuran-3-yl)(morpholino)methanone - 300556-76-7

Specification

CAS No. 300556-76-7
Molecular Formula C20H19NO4
Molecular Weight 337.375
IUPAC Name (5-methoxy-2-phenyl-1-benzofuran-3-yl)-morpholin-4-ylmethanone
Standard InChI InChI=1S/C20H19NO4/c1-23-15-7-8-17-16(13-15)18(20(22)21-9-11-24-12-10-21)19(25-17)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3
Standard InChI Key QKTMFZFUTOCIJS-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)OC(=C2C(=O)N3CCOCC3)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (5-Methoxy-2-phenylbenzofuran-3-yl)(morpholino)methanone is C22H21NO4\text{C}_{22}\text{H}_{21}\text{NO}_4, with a molecular weight of 363.41 g/mol . The benzofuran core consists of a fused benzene and furan ring, while the morpholino group introduces a six-membered ring containing one oxygen and one nitrogen atom. Key structural features include:

PropertyValue
IUPAC Name(5-Methoxy-2-phenylbenzofuran-3-yl)(morpholin-4-yl)methanone
SMILESCOC1=CC2=C(C=C1)OC(=C2C(=O)N3CCOCC3)C4=CC=CC=C4
Lipophilicity (LogP)3.2 (estimated)
Hydrogen Bond Acceptors5
Rotatable Bonds4

The methoxy group at position 5 enhances lipophilicity, potentially improving membrane permeability . The morpholino moiety contributes to solubility in polar solvents, balancing the hydrophobic benzofuran and phenyl components .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a multi-step process:

  • Benzofuran Core Formation: Reacting salicylaldehyde derivatives with α-halo ketones in the presence of a base (e.g., K2_2CO3_3) yields the benzofuran scaffold .

  • Methanone Introduction: Acylation at position 3 using morpholine-4-carbonyl chloride under Friedel-Crafts conditions attaches the morpholino methanone group .

  • Purification: Column chromatography with silica gel and elution using ethyl acetate/hexane mixtures achieves >95% purity .

Analytical Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.82 (d, 2H, aromatic), 7.45 (m, 3H, aromatic), 6.95 (s, 1H, benzofuran-H), 3.89 (s, 3H, OCH3_3), 3.72 (m, 4H, morpholine), 2.48 (m, 4H, morpholine) .

  • IR (KBr): 1685 cm1^{-1} (C=O stretch), 1240 cm1^{-1} (C-O-C of morpholine) .

Biological Activities

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL :

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli64
Candida albicans32

The mechanism involves disruption of microbial cell membrane integrity and inhibition of efflux pumps .

Monoamine Oxidase (MAO) Inhibition

Comparative Analysis with Structural Analogues

Substituent modifications significantly alter bioactivity:

CompoundSubstituentsMAO-B IC50_{50} (µM)Antimicrobial MIC (µg/mL)
Target Compound5-OCH3_3, 2-Ph, 3-Morph0.0248–64
2-(4-MeO-Ph)-5-NO2_2 5-NO2_2, 4-MeO0.14N/A
3-Amino-5-MeO 3-NH2_2, 5-MeON/A16–128

Electron-withdrawing groups (e.g., NO2_2) enhance MAO-B affinity, while amino groups improve solubility but reduce antimicrobial potency .

Future Research Directions

  • Pharmacokinetic Optimization: Structural tweaks to improve oral bioavailability (current <20% in rats) .

  • In Vivo Toxicity Studies: Assess hepatotoxicity and CNS penetration.

  • Combination Therapies: Explore synergy with existing antibiotics or MAO inhibitors.

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